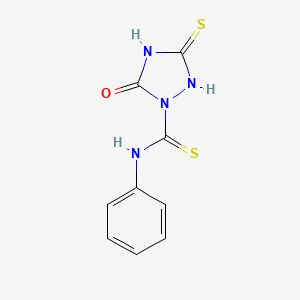
(1,1'-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propanoic acid side chain, which is further substituted with an alpha-hydroxy and beta-methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- typically involves several steps, starting from commercially available biphenyl derivatives. One common method involves the Friedel-Crafts acylation of biphenyl with propanoic acid derivatives, followed by selective hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, chromatography, and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized biphenyl derivatives.
科学的研究の応用
(1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Biphenyl-4-carboxylic acid: Lacks the alpha-hydroxy and beta-methyl groups, resulting in different chemical and biological properties.
4-Phenylbutyric acid: Contains a butyric acid side chain instead of a propanoic acid, leading to variations in reactivity and applications.
2-Hydroxy-4-phenylbutyric acid: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
The unique combination of the biphenyl core with the alpha-hydroxy and beta-methyl groups in (1,1’-Biphenyl)-4-propanoic acid, alpha-hydroxy-beta-methyl- imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
特性
CAS番号 |
65383-06-4 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
2-hydroxy-3-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C16H16O3/c1-11(15(17)16(18)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11,15,17H,1H3,(H,18,19) |
InChIキー |
SDMFWIXCQGKUDE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


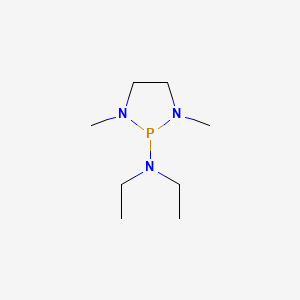

![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)


![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)

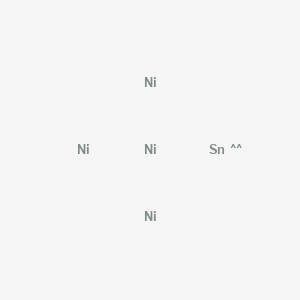
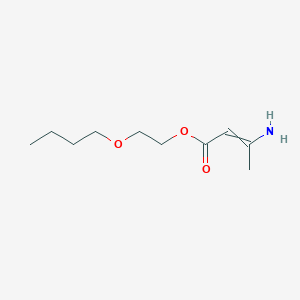
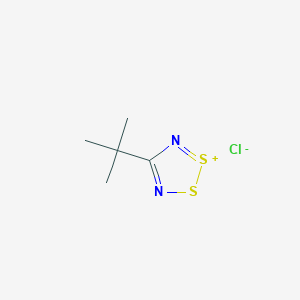
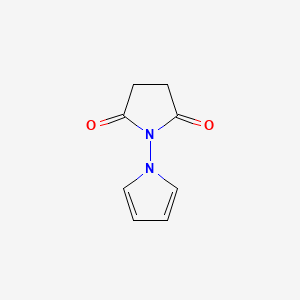
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)

